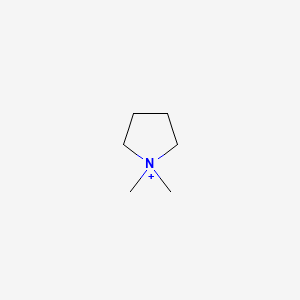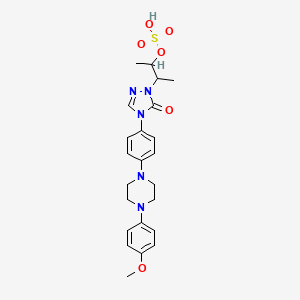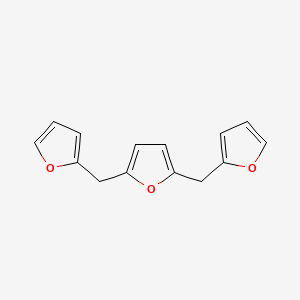![molecular formula C10H15BrZn B12292684 Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)
Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- is a complex organozinc compound. It is known for its unique tricyclic structure, which includes a bromine atom and a zinc atom. This compound is often used in organic synthesis due to its reactivity and ability to form various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- typically involves the reaction of tricyclo[3.3.1.13,7]dec-2-yl bromide with zinc in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.
Catalysts: Sometimes, a small amount of a catalyst like copper(I) iodide is used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- follows similar synthetic routes but with optimized conditions for higher yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger organic molecules.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides, aryl halides, and other nucleophiles.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tricyclic compounds, while coupling reactions can produce complex organic frameworks.
Aplicaciones Científicas De Investigación
Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[3.3.1.1(3,7)]dec-2-yl: A similar tricyclic compound without the zinc and bromine atoms.
Adamantan-2-ylzinc bromide: Another organozinc compound with a different tricyclic structure.
Uniqueness
Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- is unique due to its specific tricyclic structure and the presence of both zinc and bromine atoms. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C10H15BrZn |
|---|---|
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
zinc;adamantan-2-ide;bromide |
InChI |
InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h1,7-10H,2-6H2;1H;/q-1;;+2/p-1 |
Clave InChI |
UKVCFEOZGIQMNI-UHFFFAOYSA-M |
SMILES canónico |
C1C2CC3CC1CC(C2)[CH-]3.[Zn+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


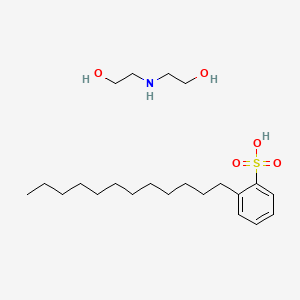
![6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)
![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfonyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B12292623.png)
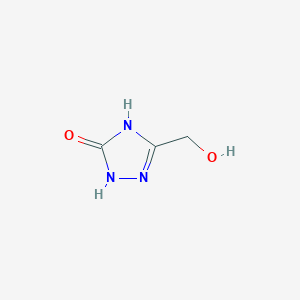
![Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)
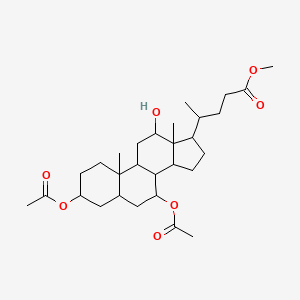
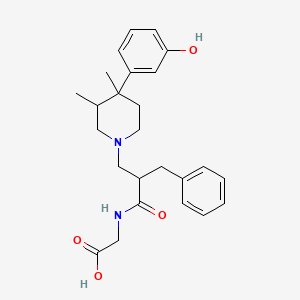
![4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one](/img/structure/B12292683.png)
